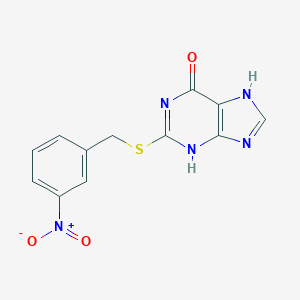

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-Nitrobenzyl)thio)-9H-purin-6-ol is a chemical compound with the molecular formula C12H9N5O3S . Its average mass is 303.297 Da and its monoisotopic mass is 303.042603 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, there are studies on related compounds. For example, a study on the photochemical reaction mechanisms of 2-nitrobenzyl compounds , and another on the biological activities of 1,2,3-triazole derivatives .Wissenschaftliche Forschungsanwendungen

Hypoxia-Activated Prodrug Inhibitors

A study on 4-nitrobenzyloxycarbonyl prodrug derivatives of O(6)-benzylguanine, which are designed to inhibit O(6)-alkylguanine-DNA alkyltransferase (AGT), shows that these compounds can undergo bioreductive activation under oxygen deficiency. This property is particularly significant for targeting cancer cells with high levels of AGT, enhancing the cytotoxic effects of specific agents under hypoxic conditions, which are common in solid tumors (Zhu et al., 2011).

Photochemical Reaction Mechanisms

Investigations into the photochemical reactions of 2-nitrobenzyl compounds, including alcohols and ethers, have revealed complex mechanisms involving dual proton transfer and formation of 2-nitroso hydrates. This research has implications for understanding the behavior of nitrobenzyl-based photolabile protecting groups in various solvents and under different conditions (Gáplovský et al., 2005).

Polymer and Materials Science

The o-nitrobenzyl group's utility in polymer and materials science is highlighted by its application in creating photodegradable hydrogels, functionalization of (block) copolymers, and development of photocleavable bioconjugates. These advancements offer opportunities for controlled alteration of polymer properties via irradiation, with potential applications in drug delivery systems and tissue engineering (Zhao et al., 2012).

Photoaffinity Labeling and Crosslinking

The use of 2-nitrobenzyl alcohol (NB) as a photoreactive group demonstrates its efficiency in photoaffinity labeling and crosslinking of biomolecules. This application is valuable in drug discovery, chemical biology, and protein engineering, showcasing the group's potential for selective modification of target molecules (Wang et al., 2020).

Equilibrative Nucleoside Transporter Inhibition

Research into the synthesis of analogues, such as 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its fluorescent probe conjugates, has contributed to the understanding of cell-surface human equilibrative nucleoside transporter 1 (hENT1) levels. This knowledge aids in predicting the antitumor efficacy of certain chemotherapy drugs, highlighting the compound's role in cancer research (Robins et al., 2010).

Eigenschaften

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-1,7-dihydropurin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O3S/c18-11-9-10(14-6-13-9)15-12(16-11)21-5-7-2-1-3-8(4-7)17(19)20/h1-4,6H,5H2,(H2,13,14,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKVHTCRLXZEJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C(=O)N2)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390574 |

Source

|

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15870-55-0 |

Source

|

| Record name | 15870-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118208 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B170940.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)

![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)